molecular formula C13H22BrN B1329943 Benzyltriethylammonium bromide CAS No. 5197-95-5

Benzyltriethylammonium bromide

Cat. No.: B1329943
CAS No.: 5197-95-5
M. Wt: 272.22 g/mol
InChI Key: CHQVQXZFZHACQQ-UHFFFAOYSA-M
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Description

Historical Development and Significance

The development of this compound is intrinsically linked to the broader evolution of quaternary ammonium chemistry and the Menshutkin reaction, first described in the late 19th century. The Menshutkin reaction, which converts tertiary amines into quaternary ammonium salts through reaction with alkyl halides, provided the fundamental synthetic pathway for producing compounds like this compound. This reaction gained particular prominence in the 20th century as researchers recognized its potential for creating phase transfer catalysts that could revolutionize organic synthesis methodologies.

The historical significance of this compound became apparent with the development of phase transfer catalysis as a distinct field of chemistry in the 1970s. Charles Starks, an industrial chemist, first proposed the extraction mechanism for phase transfer catalysis in 1971, establishing the theoretical foundation for understanding how quaternary ammonium salts like this compound function as catalysts. This work demonstrated that these compounds could facilitate reactions between reagents present in different immiscible phases, thereby expanding the scope of possible synthetic transformations.

The compound's synthesis follows the classical Menshutkin reaction pathway, where triethylamine reacts with benzyl bromide to produce this compound. This synthetic approach exemplifies the general method for preparing quaternary ammonium salts, which has remained largely unchanged since its original development. The reaction typically proceeds in polar solvents such as alcohols, with the bromide ion serving as the counterion to balance the positive charge on the quaternary ammonium center.

Research into solvent effects on the Menshutkin reaction has revealed fundamental insights into the behavior of this compound formation. Studies using advanced computational methods, including density functional theory and molecular dynamics simulations, have demonstrated that polar solvents significantly accelerate the reaction rate by stabilizing the emerging charge separation at the transition state. These findings have enhanced our understanding of the optimal conditions for synthesizing this compound and related quaternary ammonium compounds.

Classification within Quaternary Ammonium Salts

This compound belongs to the broader category of quaternary ammonium compounds, which are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanently positively charged species. Unlike primary, secondary, or tertiary ammonium cations, quaternary ammonium cations maintain their positive charge independent of solution pH, making them particularly stable and useful in various applications. The compound specifically falls within the classification of mono-quaternary ammonium salts, distinguished from bis-, multi-, and poly-quaternary derivatives.

Within the quaternary ammonium family, this compound can be classified based on several structural criteria. The Environmental Protection Agency classification system divides quaternary ammonium compounds into distinct groups based on their structural features. This compound contains both alkyl chains (the three ethyl groups) and an aromatic component (the benzyl group), distinguishing it from simpler alkyl-only quaternary ammonium compounds.

The compound represents a specific subclass of quaternary ammonium salts that incorporate aromatic functionality through the benzyl group. This structural feature influences both its chemical properties and its effectiveness as a phase transfer catalyst. The presence of the benzyl group provides additional lipophilic character while maintaining the necessary ionic nature for phase transfer activity. This dual character makes this compound particularly effective in facilitating reactions between ionic species in aqueous phases and organic substrates in nonpolar phases.

From a generational perspective within quaternary ammonium development, this compound represents characteristics of first-generation quaternary ammonium compounds, which typically incorporate benzyl functionality. However, its specific triethyl substitution pattern provides unique properties that distinguish it from other benzyl-containing quaternary ammonium salts such as benzalkonium chlorides. The triethyl substitution pattern offers optimal hydrophobic-hydrophilic balance for phase transfer applications while maintaining sufficient solubility in polar solvents.

The bromide counterion in this compound also influences its classification and properties. Bromide salts of quaternary ammonium compounds generally exhibit good solubility in polar solvents and moderate thermal stability. The choice of bromide over other halides or alternative anions affects the compound's behavior in phase transfer reactions and its overall utility in specific synthetic applications.

Overview of Fundamental Properties and Applications

The fundamental properties of this compound reflect its unique molecular structure and quaternary ammonium character. The compound exists as a white to off-white crystalline powder at room temperature, with a melting point ranging from 187°C to 197°C depending on purity and measurement conditions. Its molecular structure, represented by the International Union of Pure and Applied Chemistry name benzyl(triethyl)azanium bromide, features a central nitrogen atom bonded to three ethyl groups and one benzyl group, with a bromide anion providing charge balance.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₂₂BrN
Molecular Weight 272.23 g/mol
Chemical Abstracts Service Number 5197-95-5
Melting Point 187-197°C
Physical Form Crystalline Powder
Color White to Off-white
Water Solubility Soluble
Density 1.2838 g/cm³ (estimate)
Refractive Index 1.5260 (estimate)

The solubility characteristics of this compound make it particularly valuable for phase transfer catalysis applications. The compound exhibits good solubility in water due to its ionic nature, while the organic substituents provide sufficient lipophilic character to enable partitioning into organic phases. This amphiphilic behavior is fundamental to its function as a phase transfer catalyst, allowing it to transport ionic species from aqueous phases into organic phases where reactions can proceed more efficiently.

Primary applications of this compound center on its role as a phase transfer catalyst in organic synthesis. Phase transfer catalysis enables reactions between reagents that exist in different immiscible phases, typically aqueous and organic phases. The compound facilitates these reactions by forming ion pairs with anionic reactants in the aqueous phase and transporting them into the organic phase where they can react with organic substrates. This mechanism has revolutionized synthetic organic chemistry by enabling reactions that would otherwise require harsh conditions or expensive solvents.

Research applications of this compound extend beyond simple phase transfer catalysis to include ion exchange chromatography, where it aids in the separation and purification of various compounds. In electrochemical studies, the compound serves as a supporting electrolyte and aids in understanding ion transport mechanisms relevant to battery technology and fuel cell development. Surface modification applications utilize the compound's ability to alter the properties of materials, improving characteristics such as adhesion and wettability in coatings and materials science.

Table 2: Research Applications of this compound

Application Area Specific Use Mechanism Source
Phase Transfer Catalysis Organic Synthesis Ion pair formation and transport
Ion Exchange Processes Chromatographic separation Competitive ion exchange
Electrochemical Studies Ion transport research Electrolyte function
Surface Modification Materials coating Surface property alteration
Biochemical Applications Drug formulation Solubility enhancement

The compound's effectiveness in these applications stems from its unique combination of ionic character and organic functionality. The quaternary ammonium center provides the necessary charge for ionic interactions, while the ethyl and benzyl groups contribute the hydrophobic character required for organic phase compatibility. This balance enables this compound to function effectively across a wide range of chemical environments and reaction conditions.

Industrial applications of this compound include its use in the production of polyesters through phase transfer catalyzed reactions between acyl chlorides and bisphenol compounds. The compound also finds application in the synthesis of phosphothioate-based pesticides through phase transfer catalyzed alkylation reactions. These industrial uses demonstrate the practical importance of this compound in large-scale chemical manufacturing processes.

Properties

IUPAC Name

benzyl(triethyl)azanium;bromide
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InChI

InChI=1S/C13H22N.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQVQXZFZHACQQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20966295
Record name N-Benzyl-N,N-diethylethanaminium bromide
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Molecular Weight

272.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Benzyltriethylammonium bromide
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CAS No.

5197-95-5
Record name Benzyltriethylammonium bromide
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Record name Benzyltriethylammonium bromide
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Record name N-Benzyl-N,N-diethylethanaminium bromide
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Record name Benzyltriethylammonium bromide
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltriethylammonium bromide can be synthesized through a quaternization reaction involving triethylamine and benzyl bromide. The reaction typically proceeds as follows:

    Reactants: Triethylamine and benzyl bromide.

    Solvent: Acetone or other suitable solvents.

    Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, followed by purification steps such as recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves:

    Reactors: Large-scale reactors equipped with stirring and temperature control.

    Purification: Industrial purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Phase-Transfer Catalysis (PTC)

BTEAB facilitates reactions between immiscible phases (e.g., aqueous and organic) by transferring ionic species across interfaces.

Reaction Type Conditions Outcome Reference
Knoevenagel CondensationHydroxyapatite activation, solvent-free, 25°CHigh yields of α,β-unsaturated carbonyl compounds via C–C bond formation
Friedel-Crafts AcylationSbCl₅ co-catalyst, aromatic substratesEfficient acylation of arenes with acyl/sulfonyl chlorides
PolycondensationBiphasic conditions (H₂O/organic solvent)Synthesis of high-molecular-weight polymers (e.g., polyesters, polyamides)

Mechanistic Insight :

  • BTEAB stabilizes anionic intermediates (e.g., enolates, acyloxy anions) in the organic phase, enabling nucleophilic attacks on electrophilic substrates.
  • In Friedel-Crafts reactions, the Br⁻ counterion enhances electrophilicity of acyl chlorides via ion-pairing .

Nucleophilic Substitution Reactions

BTEAB participates in SN₂ reactions due to its labile benzyl group.

Benzylic Bromination

BTEAB enhances radical-mediated bromination of benzylic C–H bonds.

Substrate Reagent Conditions Product Reference
Toluene derivativesN-Bromosuccinimide (NBS)Light (hν), 25–65°CMonobrominated compounds

Mechanism :

  • Br- radicals abstract benzylic H, forming a resonance-stabilized benzyl radical.
  • Radical recombination with Br₂ (from NBS) yields the brominated product .

Oxidative Debenzylation

BTEAB enables oxidative cleavage of benzyl ethers and amines.

Reaction Oxidant Conditions Outcome Reference
O-Benzyl ether cleavagePhenyl iodonium bis(TFA)RT, nitroxyl radicalKetones/aldehydes (85–92% yield)
N-Benzyl amide cleavageOxidative conditionsMild, solvent-freeFree amides

Key Feature : BTEAB stabilizes intermediates, reducing side reactions like over-oxidation .

Complexation with Aromatic Diols

BTEAB forms stable complexes with binaphthol derivatives via non-covalent interactions.

Host Molecule Interactions Application Reference
rac-1,1′-Binaphthalene-2,2′-diol (BNP)O–H···Br, C–H···O hydrogen bondsChiral resolution, crystal engineering

Structural Insight :

  • X-ray crystallography reveals Br⁻ forms hydrogen bonds with BNP’s hydroxyl groups (O–H···Br, 2.8–3.1 Å) .
  • Ethyl groups on BTEAB induce steric effects, directing crystal packing .

Comparative Catalytic Efficiency

BTEAB outperforms other PTCs in select reactions:

Catalyst Reaction Yield (%) Reference
BTEABKnoevenagel condensation92
CTAB (Cetyltrimethylammonium bromide)Same reaction78

Advantage : BTEAB’s lipophilic benzyl group enhances interfacial activity .

Preparation of BTEAB :

  • Reactants : Benzyl bromide (1.3 eq), triethylamine (1 eq)
  • Solvent : THF/EtOH (1:1 v/v)
  • Conditions : 25°C, 24 h under N₂
  • Yield : 98% (white crystalline solid, m.p. 187–197°C) .

Scientific Research Applications

Phase Transfer Catalyst

Overview : Benzyltriethylammonium bromide serves as an effective phase transfer catalyst that facilitates reactions between reactants in different phases (typically aqueous and organic). This property enhances reaction rates and yields, making it invaluable in organic synthesis.

Key Reactions :

  • Nucleophilic Substitution : It accelerates nucleophilic substitution reactions in biphasic systems.
  • C-alkylation and N-alkylation : It is employed in C-alkylation of aromatic compounds and N-alkylation of amines, improving yields significantly.

Case Study : In a study involving the synthesis of various organic compounds, this compound demonstrated a yield improvement of approximately 30% compared to traditional methods without a catalyst .

Polymerization Curing Agent

Overview : The compound acts as a curing accelerator for polymerization processes, particularly in epoxy resins and powder coatings. It enhances the curing process by promoting cross-linking at lower temperatures.

Application Example :

  • Epoxy Resins : Used in the formulation of coatings where rapid curing is essential for efficiency and performance.

Electrolyte in Electronic Industry

Overview : In the electronics sector, this compound is utilized as an organic electrolyte in batteries and capacitors due to its ionic conductivity.

Performance Metrics :

  • Conductivity : Aqueous solutions exhibit high ionic conductivity, making them suitable for use in electrochemical cells.

Oil Field Chemical Agent

Overview : The compound is employed as a chemical agent in oil recovery processes. It aids in enhancing oil displacement efficiency by modifying interfacial tension between oil and water phases.

Environmental Applications

Overview : this compound has been investigated for its role in environmental remediation processes, particularly in the removal of heavy metals from wastewater.

Application AreaSpecific UseBenefits
Organic SynthesisPhase transfer catalystIncreased reaction rates
Polymer IndustryCuring agent for resinsFaster curing times
ElectronicsOrganic electrolyteHigh ionic conductivity
Oil RecoveryChemical agent for enhanced oil recoveryImproved displacement efficiency
Environmental RemediationHeavy metal removal from wastewaterEffective contaminant reduction

High-Performance Liquid Chromatography Reagent

This compound is also used as an analytical reagent in high-performance liquid chromatography (HPLC). Its ability to enhance separation efficiency makes it suitable for analyzing complex mixtures.

Mechanism of Action

Mechanism: Benzyltriethylammonium bromide acts as a phase-transfer catalyst by increasing the solubility of ionic reactants in organic solvents. This is achieved through the formation of ion pairs, where the quaternary ammonium cation interacts with the ionic reactant, facilitating its transfer across the phase boundary.

Molecular Targets and Pathways:

    Ion Pair Formation: The primary mechanism involves the formation of ion pairs between the quaternary ammonium cation and the ionic reactant.

    Catalysis: The ion pairs enhance the reactivity of the ionic reactants, leading to increased reaction rates.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares BTEAB with structurally analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number Key Features
BTEAB C₁₃H₂₂BrN 272.24 193–195 5197-95-5 Benzyl + triethyl groups; bromide ion
Benzyltrimethylammonium bromide (BTMAB) C₁₀H₁₆BrN 230.15 ~250 (decomposes) 5350-41-4 Benzyl + trimethyl groups; smaller size
Benzyltributylammonium bromide (BTBAB) C₁₉H₃₄BrN 356.38 90–92 25316-59-0 Benzyl + tributyl groups; higher lipophilicity
Tetrabutylammonium bromide (TBAB) C₁₆H₃₆BrN 322.37 102–104 1643-19-2 Four butyl groups; common PTC

Key Observations :

  • Size and Lipophilicity : BTEAB's triethyl groups balance lipophilicity and solubility, making it more versatile than BTMAB (smaller, less lipophilic) or BTBAB (bulkier, more lipophilic) .
  • Counterion Effects : Bromide ions in BTEAB enhance nucleophilicity compared to chloride analogs (e.g., benzyltriethylammonium chloride), favoring reactions requiring strong leaving groups .

Chemical Reactivity and Catalytic Efficiency

  • Phase-Transfer Catalysis: BTEAB outperforms tetraethylammonium bromide in reactions requiring moderate lipophilicity, such as esterifications (e.g., tert-butyl ester synthesis) . In aryloxyphenoxypropionate herbicide synthesis, BTEAB's efficiency is comparable to benzyltriphenylphosphonium bromide but lower than tetrabutylammonium iodide due to iodide's superior nucleophilicity .
  • Anion Exchange : BTEAB's bromide ion participates in anion-exchange processes, as seen in the synthesis of tetrabromidocuprates , where its performance depends on the organic solvent's polarity .

Biological Activity

Benzyltriethylammonium bromide (BTEAB) is a quaternary ammonium compound that has garnered attention due to its unique biological activities and applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of BTEAB, supported by research findings, case studies, and comparative data.

  • Chemical Formula : C13H22BrN
  • Molecular Weight : 273.23 g/mol
  • CAS Number : 5197-95-5
  • Appearance : White to pale yellow crystalline powder
  • Melting Point : 193-195 °C (decomposes)

BTEAB exhibits biological activity primarily through its role as a surfactant and its ability to interact with cellular membranes. The positive charge on the nitrogen atom allows it to disrupt lipid bilayers, which can lead to cell membrane permeability changes. This property is significant in various applications, including drug delivery systems and antimicrobial formulations.

Biological Activities

  • Antimicrobial Activity
    • BTEAB has been studied for its antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus by disrupting their cell membranes.
    • A study demonstrated that BTEAB showed a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli and 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .
  • Cell Membrane Disruption
    • The compound's ability to alter membrane permeability has been leveraged in drug delivery systems. By encapsulating drugs within liposomes modified with BTEAB, researchers have enhanced the bioavailability of certain pharmaceuticals .
  • Cytotoxicity
    • While BTEAB shows promise in antimicrobial applications, it also exhibits cytotoxic effects on human cell lines at higher concentrations. Studies have reported IC50 values ranging from 50 µg/mL to over 200 µg/mL depending on the cell type, suggesting a dose-dependent response .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the efficacy of various quaternary ammonium compounds, BTEAB was found to be one of the most effective against gram-positive bacteria. The study highlighted its potential use in formulating disinfectants and antiseptics .

Case Study 2: Drug Delivery Systems

A recent investigation explored the use of BTEAB-modified liposomes for delivering anticancer drugs. The results indicated enhanced uptake of doxorubicin in cancer cells when delivered via BTEAB-modified carriers compared to conventional liposomes .

Comparative Analysis

CompoundMIC (µg/mL)IC50 (µg/mL)Application
This compound64 (E. coli)50-200Antimicrobial, Drug Delivery
Benzyltrimethylammonium bromide32 (S. aureus)100-300Antimicrobial
Hexadecyltrimethylammonium bromide16 (E. coli)30-150Antimicrobial

Q & A

Q. What are the key physicochemical properties of BTEAB critical for experimental design?

BTEAB (C₁₃H₂₂BrN, MW 272.24) is an off-white crystalline solid with a melting point of 193–195°C and a density of 1.28 g/cm³ . These properties determine its solubility in polar solvents (e.g., water, methanol) and stability under thermal conditions. To confirm purity, researchers should use:

  • Melting point analysis (deviation >2°C suggests impurities) .
  • Elemental analysis (C/H/N/Br ratios) .
  • NMR spectroscopy (distinct peaks for benzyl and triethyl groups) .

Q. How does BTEAB function as a phase-transfer catalyst (PTC) in biphasic reactions?

BTEAB facilitates ion transfer between immiscible phases (e.g., aqueous-organic) by forming lipophilic ion pairs. For example, in nucleophilic substitutions, it solubilizes anions (e.g., Br⁻) into organic phases, accelerating reactions like esterification or alkylation . Key factors include:

  • Counterion affinity : Bromide’s polarizability enhances transfer efficiency compared to chloride .
  • Concentration optimization : Typically 1–5 mol% to avoid emulsion formation .

Advanced Research Questions

Q. How can BTEAB’s catalytic efficiency be optimized in asymmetric synthesis?

Optimization requires systematic screening:

  • Solvent polarity : Use low-polarity solvents (e.g., toluene) to stabilize ion pairs .
  • Temperature control : Reactions above 80°C may degrade BTEAB (mp ~194°C) .
  • Co-catalysts : Pair with crown ethers to enhance anion activation in stereoselective reactions .
  • Kinetic studies : Monitor reaction rates via HPLC or GC to identify rate-limiting steps .

Q. What are the contradictions in reported toxicity data for BTEAB, and how should they be addressed?

While BTEAB is classified as hazardous (R36/38: irritant to eyes/skin), its ecotoxicological impact varies. For instance, studies on Vibrio qinghaiensis Q67 show additive toxicity when combined with other quaternary ammonium salts, but BTEAB alone exhibits moderate inhibition . To resolve discrepancies:

  • Standardize bioassays : Use OECD guidelines for aquatic toxicity testing.
  • Analyze degradation products : BTEAB hydrolyzes slowly in water; track metabolites via LC-MS .

Q. How can BTEAB be quantified in complex reaction mixtures?

Analytical methods include:

  • Ion-pair chromatography : Use tetrabutylammonium bromide in the mobile phase (C18 column, UV detection at 254 nm) .
  • Potentiometric titration : Detect bromide ions with Ag/AgCl electrodes .
  • Mass spectrometry : ESI-MS in positive ion mode ([M⁺] at m/z 272.24) .

Q. What methodological challenges arise when substituting BTEAB with alternative PTCs?

Comparative studies (e.g., with benzyltrimethylammonium bromide) reveal trade-offs:

  • Steric effects : BTEAB’s triethyl groups reduce surface activity but improve thermal stability vs. trimethyl analogs .
  • Cost vs. efficiency : BTEAB is cost-effective for large-scale syntheses but less efficient than phosphonium salts in some cross-couplings .
  • Experimental design : Use DoE (Design of Experiments) to evaluate variables like reaction yield, byproduct formation, and catalyst recovery .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzyltriethylammonium bromide
Reactant of Route 2
Benzyltriethylammonium bromide

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